molecular formula C5H10O B12381253 Pent-1-en-3-ol-d2

Pent-1-en-3-ol-d2

Cat. No.: B12381253
M. Wt: 88.14 g/mol
InChI Key: VHVMXWZXFBOANQ-APZFVMQVSA-N
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Description

Pent-1-en-3-ol-d2, also known as 1-Penten-3-OL-d2, is a deuterated analog of 1-Penten-3-ol. This compound is characterized by the substitution of two hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C5H8D2O, and it has a molecular weight of 88.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-1-en-3-ol-d2 can be synthesized through the deuteration of 1-Penten-3-ol. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated solvents under specific reaction conditions. The reaction typically requires a catalyst to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of deuterium gas and catalysts in a controlled environment ensures the efficient production of the deuterated compound. The process may involve multiple steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Pent-1-en-3-ol-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pent-1-en-3-ol-d2 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Pent-1-en-3-ol-d2 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic studies, allowing researchers to track the compound’s behavior and interactions. This helps in understanding the molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various studies .

Properties

Molecular Formula

C5H10O

Molecular Weight

88.14 g/mol

IUPAC Name

4,4-dideuteriopent-1-en-3-ol

InChI

InChI=1S/C5H10O/c1-3-5(6)4-2/h3,5-6H,1,4H2,2H3/i4D2

InChI Key

VHVMXWZXFBOANQ-APZFVMQVSA-N

Isomeric SMILES

[2H]C([2H])(C)C(C=C)O

Canonical SMILES

CCC(C=C)O

Origin of Product

United States

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